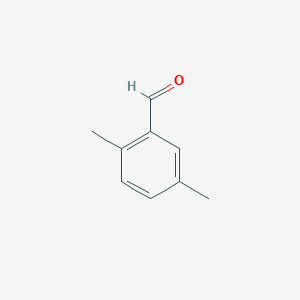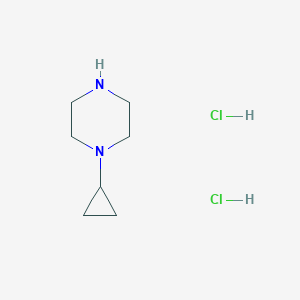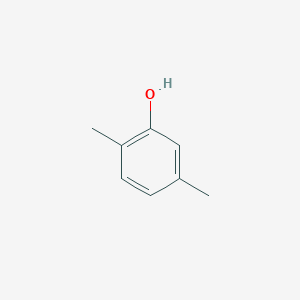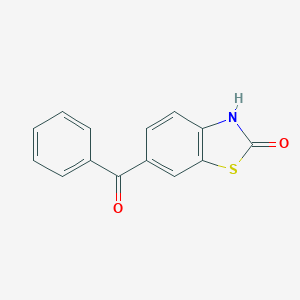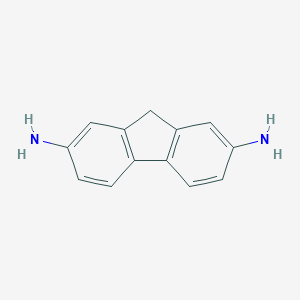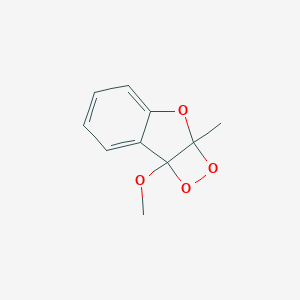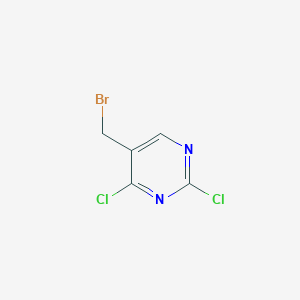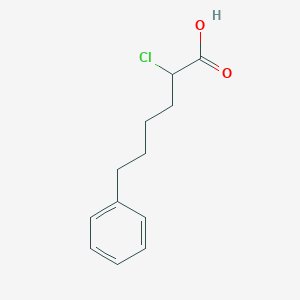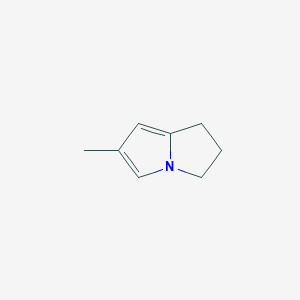
6-methyl-2,3-dihydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic amine that contains a pyrrolizine ring and a methyl group attached to it. The unique structure of this compound has led to its use in several research areas, including drug development, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-methyl-2,3-dihydro-1H-pyrrolizine has led to its use in several scientific research areas. One of the primary applications of this compound is in drug development, where it has been used as a scaffold for the synthesis of novel drug molecules. The pyrrolizine ring in this compound has been found to exhibit significant biological activity, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine is not well understood, but it is believed to act as an agonist for certain receptors in the body. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
6-methyl-2,3-dihydro-1H-pyrrolizine has been found to exhibit several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of the cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 6-methyl-2,3-dihydro-1H-pyrrolizine is its unique structure, which makes it an attractive target for drug development. Additionally, the compound exhibits significant biological activity, making it a potential candidate for several applications. However, the compound is challenging to synthesize, and its instability and tendency to undergo ring-opening reactions make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2,3-dihydro-1H-pyrrolizine. One potential area of research is the development of novel drug molecules based on the pyrrolizine scaffold. Additionally, the compound's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
In conclusion, 6-methyl-2,3-dihydro-1H-pyrrolizine is a unique compound with significant potential applications in several scientific research areas. The compound's unique structure and biological activity make it an attractive target for drug development, and its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation. Further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
6-methyl-2,3-dihydro-1H-pyrrolizine can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the reaction of an amino acid with an imine, which results in the formation of the pyrrolizine ring. The synthesis of this compound is challenging due to its instability and tendency to undergo ring-opening reactions.
Eigenschaften
CAS-Nummer |
126134-92-7 |
|---|---|
Produktname |
6-methyl-2,3-dihydro-1H-pyrrolizine |
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-5-8-3-2-4-9(8)6-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
XJDAWZFJNKQUHA-UHFFFAOYSA-N |
SMILES |
CC1=CN2CCCC2=C1 |
Kanonische SMILES |
CC1=CN2CCCC2=C1 |
Synonyme |
1H-Pyrrolizine,2,3-dihydro-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



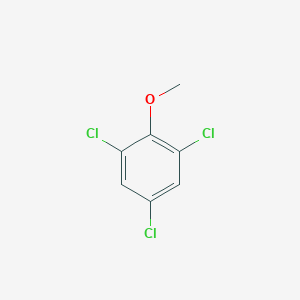
![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)
